

Application of Potassium Hydrogen Oxalate in the Quantitative Determination of Calcium

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Compound of Interest

Compound Name: Potassium hydrogen oxalate

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Introduction

Accurate determination of calcium concentration is critical in numerous fields, including pharmaceutical development, quality control of food and dairy products, and clinical diagnostics. One of the classic and highly reliable methods for quantifying calcium is through precipitation with an oxalate salt, followed by a redox titration. This application note provides a detailed protocol for the determination of calcium using **potassium hydrogen oxalate** as the precipitating agent, followed by titration of the resulting oxalic acid with a standardized potassium permanganate solution.

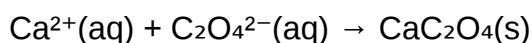
The fundamental principle of this method involves two key chemical processes. First, calcium ions (Ca^{2+}) in a sample are quantitatively precipitated as calcium oxalate (CaC_2O_4) by the addition of an oxalate-containing solution. While ammonium oxalate is commonly used, **potassium hydrogen oxalate** (KHC_2O_4) serves as a suitable source of oxalate ions for this purpose. The resulting precipitate is sparingly soluble and can be isolated.

Second, the purified calcium oxalate precipitate is dissolved in sulfuric acid, which liberates oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$). This liberated oxalic acid is then titrated with a standard solution of a strong oxidizing agent, potassium permanganate (KMnO_4). The endpoint is indicated by the first persistent pink color from the excess permanganate ions. The amount of permanganate solution required for the titration is directly proportional to the amount of oxalic acid, and thus to the amount of calcium in the original sample.^{[1][2][3]}

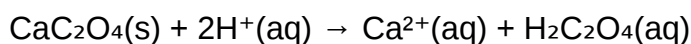
Principle of the Method

The determination of calcium via this method is an indirect titration based on a sequence of chemical reactions:

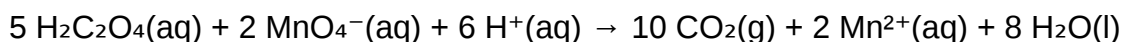
- **Precipitation:** Calcium ions in the sample react with oxalate ions ($\text{C}_2\text{O}_4^{2-}$) from **potassium hydrogen oxalate** to form a white, insoluble precipitate of calcium oxalate monohydrate ($\text{CaC}_2\text{O}_4 \cdot \text{H}_2\text{O}$).[\[3\]](#)[\[4\]](#)



- **Dissolution:** The isolated and washed calcium oxalate precipitate is dissolved in a strong acid, typically dilute sulfuric acid (H_2SO_4), to form free oxalic acid.[\[1\]](#)[\[2\]](#)

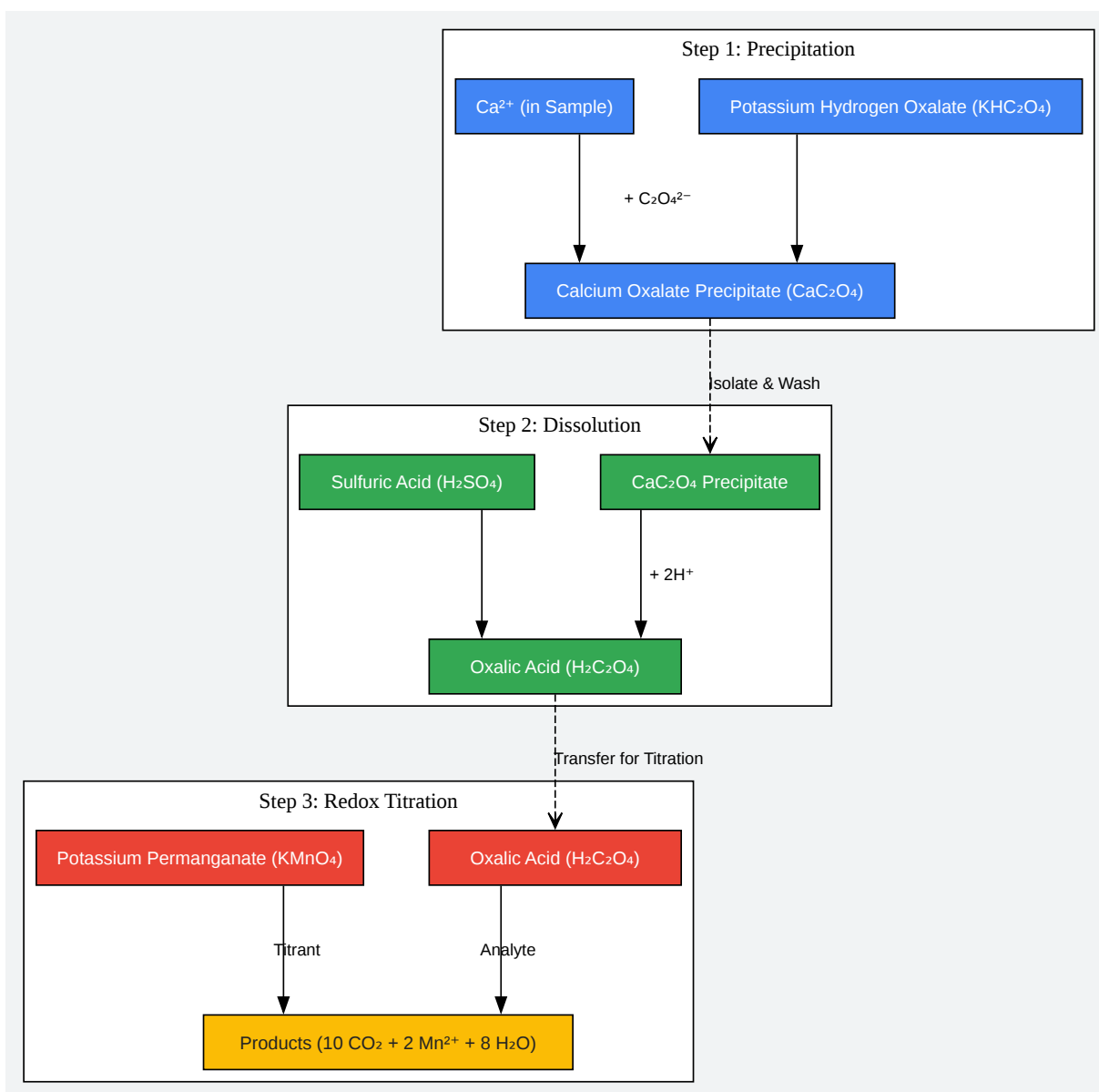


- **Redox Titration:** The oxalic acid solution is heated and titrated with a standardized potassium permanganate (KMnO_4) solution. In this redox reaction, the purple permanganate ion (MnO_4^-) is reduced to the colorless manganese(II) ion (Mn^{2+}), while the oxalic acid is oxidized to carbon dioxide (CO_2) and water.[\[5\]](#)[\[6\]](#)



The endpoint of the titration is reached when all the oxalic acid has been oxidized, and the next drop of KMnO_4 solution imparts a persistent pink color to the solution due to the presence of unreacted MnO_4^- ions.[\[6\]](#)

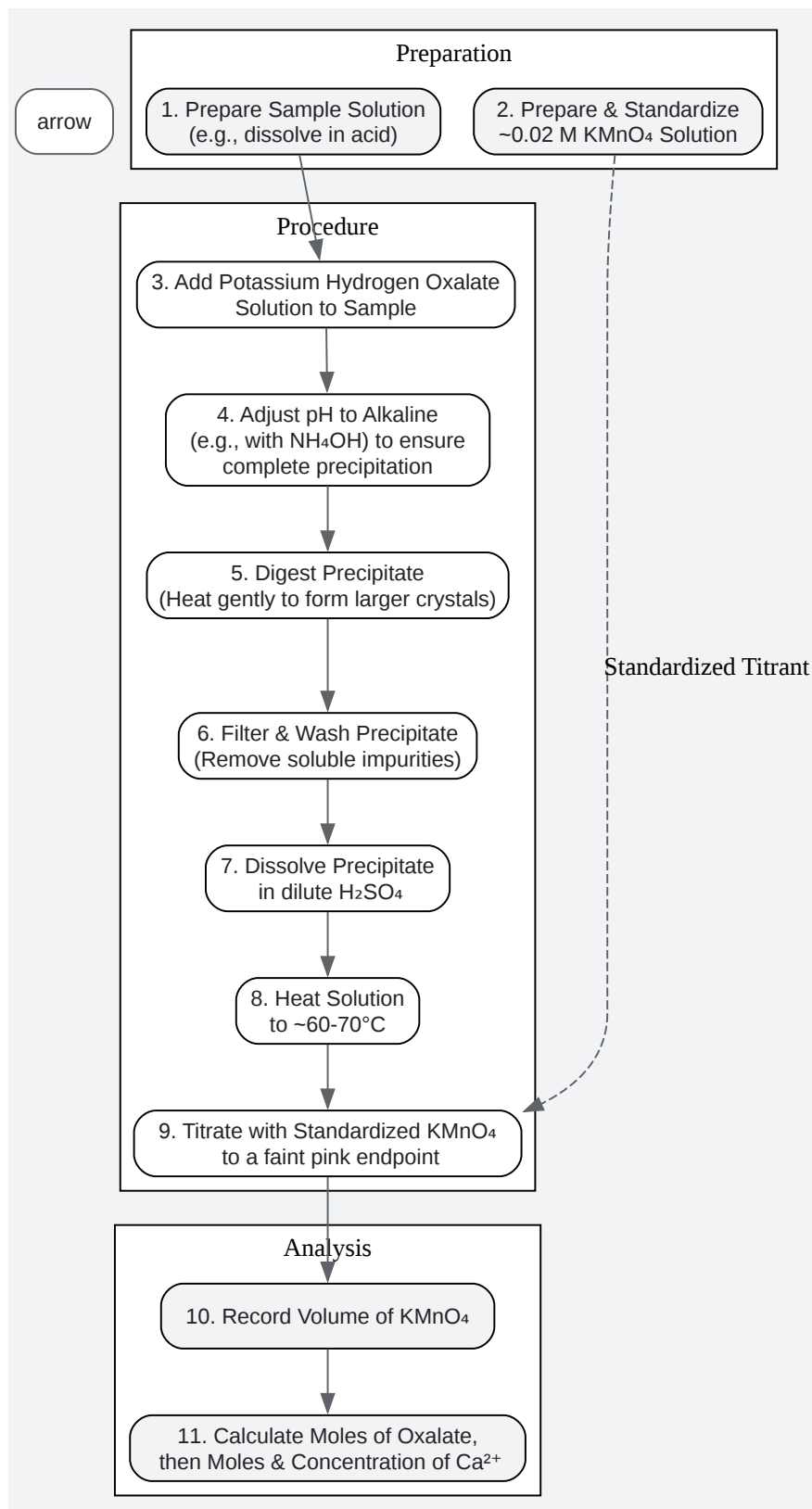
Chemical Reaction Pathway



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Caption: Chemical pathway for calcium determination.

Experimental Workflow



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Caption: Workflow for calcium determination by oxalate precipitation.

Experimental Protocols

Reagents and Materials

- **Potassium Hydrogen Oxalate** (KHC_2O_4) Solution (Saturated): Dissolve KHC_2O_4 in deionized water until saturation is reached.
- **Potassium Permanganate** (KMnO_4) Solution (~ 0.02 M): Dissolve approximately 3.2 g of KMnO_4 in 1 L of deionized water. Heat gently to dissolve, then cool and store in a dark bottle. This solution must be standardized.
- **Sodium Oxalate** ($\text{Na}_2\text{C}_2\text{O}_4$) Primary Standard (0.05 M): Accurately weigh ~ 1.675 g of dried (at 110°C) analytical grade $\text{Na}_2\text{C}_2\text{O}_4$ and dissolve in a 250 mL volumetric flask with deionized water.
- **Sulfuric Acid** (H_2SO_4) Solution (1 M): Slowly add 56 mL of concentrated H_2SO_4 to ~ 900 mL of deionized water, cool, and dilute to 1 L.
- **Ammonium Hydroxide** (NH_4OH) Solution (dilute): To adjust pH during precipitation.
- Methyl Red Indicator.
- Standard laboratory glassware (burette, pipettes, volumetric flasks, beakers, conical flasks), heating plate, and filtration apparatus (e.g., Gooch crucible or ashless filter paper).

Protocol 1: Standardization of Potassium Permanganate (KMnO_4) Solution

- Pipette 10.00 mL of the 0.05 M standard sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$) solution into a 250 mL conical flask.
- Add approximately 100 mL of deionized water and 10 mL of 1 M H_2SO_4 .
- Heat the solution to $60\text{--}70^\circ\text{C}$. Do not boil.

- Titrate the hot solution with the ~0.02 M KMnO_4 solution from a burette. Add the KMnO_4 dropwise, swirling the flask continuously. The purple color of the permanganate will disappear as it reacts.
- The endpoint is reached when a single drop of KMnO_4 solution produces a faint but permanent pink color that persists for at least 30 seconds.[6]
- Repeat the titration at least three times to obtain concordant results (volumes agreeing within ± 0.05 mL).
- Calculate the exact molarity of the KMnO_4 solution.

Table 1: Example Data for Standardization of KMnO_4 Solution

Trial	Volume of 0.05 M $\text{Na}_2\text{C}_2\text{O}_4$ (mL)	Initial Burette Reading (mL)	Final Burette Reading (mL)	Volume of KMnO_4 Used (mL)
1	10.00	0.10	20.15	20.05
2	10.00	20.15	40.10	19.95
3	10.00	0.05	20.05	20.00
Average	20.00			

Protocol 2: Determination of Calcium in a Sample

- Sample Preparation: Accurately weigh a suitable amount of the sample (or pipette a precise volume if liquid) into a 400 mL beaker. The amount should contain approximately 20-100 mg of calcium. Dissolve the sample in dilute HCl if necessary, then dilute with ~150 mL of deionized water.
- Precipitation: Add a few drops of methyl red indicator. Heat the solution to boiling and add an excess of saturated **potassium hydrogen oxalate** solution slowly with constant stirring.
- pH Adjustment: While the solution is still hot, add dilute NH_4OH dropwise until the indicator changes from pink to yellow (pH ~5-6), indicating complete precipitation of calcium oxalate.

[\[2\]](#)

- Digestion: Keep the solution hot (without boiling) for at least one hour to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable crystals.
- Filtration and Washing: Allow the solution to cool. Filter the precipitate through a pre-weighed Gooch crucible or ashless filter paper. Wash the precipitate several times with small portions of cold, dilute NH_4OH solution to remove any excess oxalate.
- Dissolution: Transfer the crucible or filter paper with the precipitate back to the original beaker. Add 100 mL of deionized water and 15 mL of 1 M H_2SO_4 to dissolve the precipitate completely, liberating oxalic acid.
- Titration: Heat the resulting solution to 60-70°C.
- Titrate the hot solution with the standardized KMnO_4 solution to a faint, persistent pink endpoint, as described in Protocol 1.
- Record the volume of KMnO_4 used and repeat the procedure for replicate samples.

Table 2: Example Data for Calcium Determination in a Milk Powder Sample

Trial	Sample Mass (g)	Volume of Standardized KMnO_4 Used (mL)
1	1.5025	18.55
2	1.5103	18.65
3	1.4988	18.50
Average	1.5039	18.57

Calculations

- Molarity of KMnO_4 (M_{KMnO_4}): From the stoichiometry of the standardization reaction (2 moles MnO_4^- react with 5 moles $\text{C}_2\text{O}_4^{2-}$):

$$M_{\text{KMnO}_4} = (M_{\text{Na}_2\text{C}_2\text{O}_4} \times V_{\text{Na}_2\text{C}_2\text{O}_4}) / V_{\text{KMnO}_4} \times (2/5)$$

Using data from Table 1:

$$M_{\text{KMnO}_4} = (0.05 \text{ M} \times 0.010 \text{ L}) / 0.020 \text{ L} \times (2/5) = 0.0100 \text{ M}$$

- Moles of Calcium (moles_Ca): From the stoichiometry of the titration reaction (5 moles $\text{H}_2\text{C}_2\text{O}_4$ from 5 moles CaC_2O_4 react with 2 moles MnO_4^-):

$$\text{moles_Ca} = \text{moles_C}_2\text{O}_4^{2-} = (M_{\text{KMnO}_4} \times V_{\text{KMnO}_4}) \times (5/2)$$

- Mass of Calcium (mass_Ca):

$$\text{mass_Ca (g)} = \text{moles_Ca} \times \text{Molar Mass of Ca (40.08 g/mol)}$$

- Percentage of Calcium in Sample (% Ca):

$$\% \text{ Ca} = (\text{mass_Ca} / \text{mass_sample}) \times 100$$

Using data from Table 2 (average values):

$$\begin{aligned} \text{moles_Ca} &= (0.0100 \text{ M} \times 0.01857 \text{ L}) \times (5/2) = 0.00046425 \text{ mol} \\ \text{mass_Ca} &= 0.00046425 \text{ mol} \times 40.08 \text{ g/mol} = 0.01861 \text{ g} \\ \% \text{ Ca} &= (0.01861 \text{ g} / 1.5039 \text{ g}) \times 100 = 1.237 \% \end{aligned}$$

Potential Interferences and Considerations

- Co-precipitation: Ions other than calcium that form insoluble oxalates (e.g., Mg^{2+} , Sr^{2+}) can co-precipitate, leading to erroneously high results. This can be minimized by slow addition of the precipitating agent and proper digestion of the precipitate.
- pH Control: The precipitation of calcium oxalate is pH-dependent. It is crucial to maintain a slightly alkaline pH to ensure quantitative precipitation.^[2] If the solution is too acidic, the oxalate ion concentration will be too low for complete precipitation.
- Oxidizing and Reducing Agents: The presence of other oxidizing or reducing agents in the sample can interfere with the permanganate titration. Sample preparation should aim to eliminate such substances.
- Chloride Ions: High concentrations of chloride ions can be oxidized by permanganate, leading to positive errors. It is advisable to use sulfuric acid instead of hydrochloric acid for

acidification.[6]

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